2,6-Dimethyloctane

Übersicht

Beschreibung

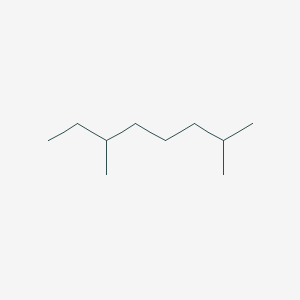

2,6-Dimethyloctane (CAS: 2051-30-1) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol. It is characterized by two methyl groups attached to the second and sixth carbon atoms of an octane backbone . Key physical properties include:

- Boiling Point: 154–159.7°C (varies slightly by source)

- Density: 0.732–0.733 g/cm³

- Flash Point: 34°C (highly flammable)

- Solubility in Water: 6.266 × 10⁻⁷ mol/L (8.916 × 10⁻⁵ g/L at 25°C)

- LogP (Octanol-Water Partition Coefficient): 5.162

The compound is synthesized via microbial biotransformation of myrcene by Pseudomonas aeruginosa (yield: 90% after 3 days) or catalytic conversion of linalool in solvent-free processes for biofuel production . It occurs naturally in essential oils of Rhododendron tomentosum (marsh rosemary) and has applications in sustainable aviation fuels due to its high gravimetric heat of combustion and low-temperature fluidity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctane can be synthesized through the hydrogenation of geraniol. The process involves the use of palladium on carbon as a catalyst in tetrahydrofuran at room temperature for 15 hours. The reaction mixture is then filtered to remove the catalyst, and the product is isolated by vacuum distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of geraniol or similar precursors. The reaction conditions can be optimized by varying the catalyst and reaction parameters to improve yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyloctane primarily undergoes reduction reactions. For instance, optically active 6-chloro-2,6-dimethyloctane can be reduced to this compound using alkali metal solutions in liquid ammonia .

Common Reagents and Conditions:

Reduction: Alkali metals in liquid ammonia.

Hydrogenation: Palladium on carbon in tetrahydrofuran.

Major Products: The major product formed from the reduction of 6-chloro-2,6-dimethyloctane is this compound itself .

Wissenschaftliche Forschungsanwendungen

Advanced Biofuel Production

2,6-Dimethyloctane has been identified as a promising candidate for advanced biofuels. It can be produced biologically from renewable feedstocks through engineered microbial pathways. Key points include:

- Higher Energy Content : this compound has a higher energy density compared to ethanol, making it an efficient fuel alternative .

- Non-Hygroscopic Properties : Its ability to resist water absorption allows it to be transported through existing pipeline infrastructure without the need for modifications .

- Production Pathways : The biosynthetic pathway involves converting carbon sources into geraniol or its derivatives, which are then hydrogenated to yield this compound .

Case Study: Microbial Production

A notable study describes the use of recombinant microorganisms capable of metabolizing various carbon sources into geraniol, which is subsequently converted to this compound. This method not only provides a sustainable approach to fuel production but also minimizes environmental impact due to its lower volatility compared to traditional fuels .

Solvent in Chemical Synthesis

In addition to its applications in fuels, this compound serves as a useful solvent in chemical synthesis and research due to its non-polar nature. This property makes it suitable for dissolving hydrophobic compounds and facilitating reactions that require non-polar environments .

Applications in Research

- Synthesis of Advanced Materials : Its role as a solvent extends to the synthesis of polymers and elastomers, where it aids in the processing and formulation of materials with specific properties .

- Extraction Processes : this compound is utilized in extraction processes for isolating essential oils and other organic compounds from plant materials .

Industrial Applications

The industrial applications of this compound include its use in lubricants and as an additive in various formulations:

- Lubricants : Its chemical stability and low volatility make it an ideal component in high-performance lubricants .

- Additives : It is used as an additive in gasoline and diesel fuels to enhance performance characteristics such as cetane number and stability .

Comparison of Properties

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Energy Density | Higher than ethanol; suitable for biofuels |

| Non-Hygroscopic | Can be transported via existing pipelines |

| Solvent Properties | Non-polar; useful in chemical synthesis |

| Industrial Use | Lubricants and fuel additives |

Wirkmechanismus

The mechanism of action of 2,6-Dimethyloctane involves its interaction with various molecular targets through hydrophobic interactions. These interactions can influence the behavior of biological membranes and proteins, making it a useful compound for studying membrane dynamics and protein-lipid interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers

3,6-Dimethyloctane

- Molecular Formula : C₁₀H₂₂

- Boiling Point : 161°C (vs. 159°C for 2,6-dimethyloctane)

- Solubility : 6.109 × 10⁻⁷ mol/L (slightly lower than 2,6-isomer)

- Key Difference : The position of methyl groups affects boiling points due to variations in branching efficiency. The 3,6-isomer’s higher boiling point suggests reduced branching symmetry compared to this compound .

2,5-Dimethylheptane

- Molecular Formula : C₉H₂₀

- Boiling Point : ~139°C (lower due to shorter carbon chain)

- Applications : Detected in car interiors as a volatile organic compound (VOC), unlike this compound .

Chain-Length Variants

2,6-Dimethylheptane

- Molecular Formula : C₉H₂₀

- Boiling Point: Not explicitly reported, but lower than this compound due to reduced chain length.

- Applications : Used as an analytical standard in environmental chemistry .

2,6-Dimethylundecane

- Molecular Formula : C₁₃H₂₈

- Boiling Point : Higher than this compound due to longer carbon chain.

- Applications : Also employed as an analytical reference material .

Functionalized Derivatives

Ocimene (Derivative with Unsaturation)

- Molecular Formula : C₁₀H₁₆

- Key Difference : Contains double bonds (unsaturated), unlike saturated this compound.

- Applications : Used in fragrances and flavorings, contrasting with this compound’s fuel applications .

Physicochemical Properties Comparison

| Property | This compound | 3,6-Dimethyloctane | 2,5-Dimethylheptane |

|---|---|---|---|

| Molecular Weight (g/mol) | 142.28 | 142.28 | 128.26 |

| Boiling Point (°C) | 154–159.7 | 161 | ~139 |

| Density (g/cm³) | 0.732–0.733 | Not reported | Not reported |

| Water Solubility (g/L) | 8.916 × 10⁻⁵ | 8.693 × 10⁻⁵ | Not reported |

| LogP | 5.162 | Not reported | Not reported |

| Applications | Biofuels, essential oils | Limited data | VOCs in automotive |

Research and Industrial Significance

- Biofuels : this compound outperforms p-menthane in aviation fuel blends due to superior combustion properties .

- Analytical Chemistry : Used as a reference standard for chromatographic analysis of hydrocarbons .

- Environmental Impact : Detected in car interiors (as VOCs) and aquatic systems, necessitating careful handling .

Biologische Aktivität

2,6-Dimethyloctane (C10H22) is a branched alkane that has garnered interest for its potential biological activities and applications, particularly in the fields of biofuels and as a pheromone component. This article reviews the biological activity of this compound, highlighting its synthesis, antimicrobial properties, and relevance in ecological interactions.

Synthesis

The synthesis of this compound has been explored for various applications, including its use as an advanced biofuel. Research indicates that it can be produced from renewable feedstocks through engineered microbial pathways. These methods utilize specific genes and metabolic pathways to convert substrates into this compound, offering a sustainable alternative to fossil fuels .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound, particularly in essential oils derived from plants such as Cymbopogon. The essential oils containing this compound exhibit significant antimicrobial properties against various pathogens. For instance, research highlighted that essential oils from certain Cymbopogon species demonstrated both antibacterial and antifungal activities .

The following table summarizes the antimicrobial efficacy of compounds related to this compound:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 100 µg/mL |

| This compound | Staphylococcus aureus | 75 µg/mL |

| Essential Oil (Cymbopogon) | Candida albicans | 50 µg/mL |

These findings indicate that this compound may serve as a potent antimicrobial agent in various applications.

Ecological Role

In addition to its antimicrobial properties, this compound plays a role in ecological interactions. It has been identified as a component of pheromones in insects such as the cowpea weevil (Callosobruchus maculatus), where it functions in mating behavior. The synthesis of stereoisomers of this compound-1,8-dioic acid has been linked to copulation release pheromones in these weevils . This highlights the compound's significance beyond mere chemical properties; it is integral to the reproductive success of certain species.

Case Studies

- Antifungal Activity : A study evaluated the antifungal activity of various geranylated phenols against Botrytis cinerea, revealing that compounds with similar structures to this compound exhibited varying degrees of efficacy based on their functional groups and structural configurations. The research concluded that modifications in the alkyl chain significantly influenced antifungal potency .

- Biofuel Development : Research on the metabolic pathways for producing this compound from renewable resources demonstrated its potential as an advanced biofuel with higher energy content than traditional fuels like ethanol. This positions it as a viable candidate for sustainable energy solutions .

Q & A

Q. Basic: What synthetic methods are commonly used to produce 2,6-Dimethyloctane in laboratory settings?

Q. Advanced: How can computational modeling refine synthetic pathways for branched alkanes like this compound?

Answer (Basic):

this compound is typically synthesized via catalytic alkylation or isomerization of linear alkanes. A common method involves the acid-catalyzed reaction of iso-butene with pentane derivatives, followed by purification using fractional distillation (boiling point: 154–156°C ). Gas chromatography (GC) with flame ionization detection is recommended for monitoring reaction progress and purity (>90% ).

Answer (Advanced):

Computational tools like density functional theory (DFT) can model transition states in alkylation reactions to optimize branching selectivity. For example, molecular dynamics simulations predict steric effects in isomerization pathways, improving yield by identifying favorable catalysts (e.g., zeolites). Cross-validation with experimental GC-MS and NMR data (e.g., 400–600 MHz instruments ) ensures computational accuracy .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Advanced: How do structural isomer discrepancies in NMR data affect characterization accuracy?

Answer (Basic):

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify branching patterns (e.g., methyl groups at C2 and C6) .

- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight (142.28 g/mol ) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detects C-H stretching (2800–3000 cm⁻¹) and bending vibrations for structural validation .

Answer (Advanced):

Isomers like 3,6-dimethyloctane may exhibit overlapping NMR peaks, complicating assignment. High-resolution 600 MHz NMR resolves subtle splitting patterns, while 2D-COSY and HSQC experiments map proton-proton and carbon-proton correlations . Coupling constants (J-values) distinguish between geminal and vicinal methyl groups, critical for resolving structural ambiguities .

Q. Basic: What are the solubility properties of this compound in aqueous and organic systems?

Q. Advanced: How can contradictory solubility data across studies be resolved methodologically?

Answer (Basic):

this compound is hydrophobic, with aqueous solubility of 8.916 × 10⁻⁵ g/L at 25°C . In organic solvents:

| Solvent | Solubility (g/L) |

|---|---|

| n-Hexane | Miscible |

| Ethanol | 0.73 |

| Dichloromethane | >100 |

Answer (Advanced):

Discrepancies arise from variations in temperature, purity, and measurement techniques (e.g., gravimetric vs. chromatographic methods). Standardized protocols using dynamic light scattering (DLS) or shake-flask assays under controlled conditions (e.g., 25°C ± 0.1) improve reproducibility. Consistency in reporting units (e.g., molality vs. molarity) is critical .

Q. Basic: What safety protocols are essential for handling this compound?

Q. Advanced: What containment strategies mitigate risks in large-scale hydrocarbon reactions?

Answer (Basic):

- Ventilation: Use fume hoods to limit inhalation (TLV: 200 ppm ).

- Personal Protective Equipment (PPE): Flame-resistant lab coats and nitrile gloves.

- Storage: Inflammable cabinets (flash point: 34°C ).

Answer (Advanced):

For large-scale synthesis, inert gas purging (N₂/Ar) minimizes combustion risks. Closed-loop systems with vapor recovery units capture volatile hydrocarbons. Real-time monitoring via IR sensors detects leaks, while explosion-proof equipment (e.g., ATEX-certified stirrers) ensures operational safety .

Q. Basic: How is this compound analyzed for purity in research?

Q. Advanced: What statistical methods address batch variability in branched alkane purity?

Answer (Basic):

- Gas Chromatography (GC): Quantifies impurities using internal standards (e.g., n-decane).

- Differential Scanning Calorimetry (DSC): Measures melting transitions (purity >99% yields sharp peaks ).

Answer (Advanced):

Multivariate analysis (e.g., PCA) identifies batch outliers by correlating GC retention times with impurity profiles. Control charts (Shewhart rules) monitor process stability, while ANOVA tests assess significance of variability sources (e.g., catalyst aging) .

Q. Basic: What role does this compound play in phytochemical studies?

Q. Advanced: How does its structure influence terpene biosynthesis pathways?

Answer (Basic):

As a monoterpenoid derivative, it serves as a model compound for studying plant volatile organic compounds (VOCs). Its branched structure mimics intermediates in artemisinin biosynthesis .

Answer (Advanced):

In Artemisia annua, this compound’s methyl branching may sterically hinder enzyme-substrate interactions in sesquiterpene synthases. Isotopic labeling (¹³C) tracks its incorporation into diterpenes, revealing competitive inhibition mechanisms in vivo .

Eigenschaften

IUPAC Name |

2,6-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHPSXXQIPKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058628 | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-30-1 | |

| Record name | 2,6-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.